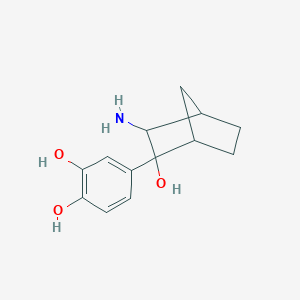
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane, also known as 3,4-DHBA-ABA, is a bicyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and upregulate the expression of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anti-cancer properties. Additionally, this compound has been shown to have a protective effect on the cardiovascular system and may have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane in lab experiments is its ability to exhibit multiple biological effects. This compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is its high cost and limited availability.
Orientations Futures
There are several future directions for research on 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.
Méthodes De Synthèse
The synthesis of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is converted to its methyl ester using methanol and hydrochloric acid. This ester is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form a bromoester intermediate. The bromoester is then reacted with ammonia to form the desired compound, 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.
Applications De Recherche Scientifique
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that this compound has neuroprotective effects and can improve cognitive function.
Propriétés
Numéro CAS |
118891-94-4 |
|---|---|
Nom du produit |
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane |
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-(3-amino-2-hydroxy-2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H17NO3/c14-12-7-1-2-8(5-7)13(12,17)9-3-4-10(15)11(16)6-9/h3-4,6-8,12,15-17H,1-2,5,14H2 |
Clé InChI |
GTOCNENAYQEBKH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N |
SMILES canonique |
C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N |
Synonymes |
3-ADHH 3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane 3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




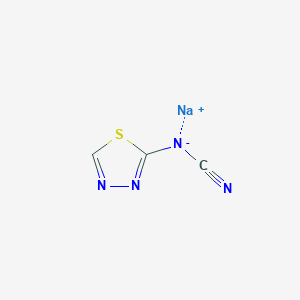

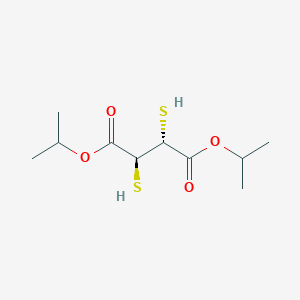
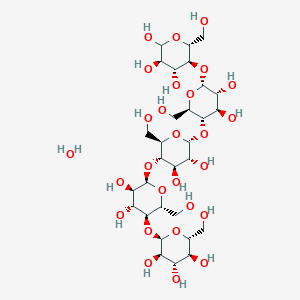

![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)
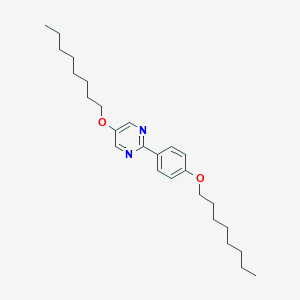
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
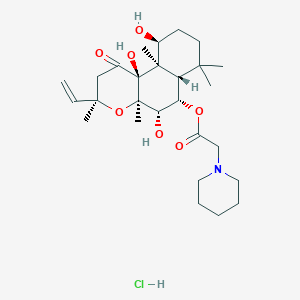
![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)


![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)